

# Application Notes & Protocols: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Amino-3-(4-phenoxyphenyl)-1*H*-pyrazole-4-carbonitrile

**Cat. No.:** B045589

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

## Introduction: The Central Role of the Pyrazole Heterocycle in Inflammation Control

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.<sup>[1]</sup> This complex cascade is orchestrated by a host of chemical mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and various interleukins (ILs).<sup>[1]</sup> While acute inflammation is protective, chronic, unresolved inflammation underpins a vast array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and even neurodegenerative conditions.<sup>[1]</sup>

For decades, the cornerstone of anti-inflammatory therapy has been Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.<sup>[1]</sup> However, traditional NSAIDs often carry a significant risk of gastrointestinal toxicity due to their non-selective inhibition of both COX-1 (a constitutively expressed enzyme vital for gastric protection) and COX-2 (an inducible enzyme upregulated at sites of inflammation).<sup>[2][3]</sup> This challenge spurred the search for scaffolds that could offer selective COX-2 inhibition.

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this pursuit.[1][4] Its unique structural and electronic properties allow for versatile chemical modifications, enabling the design of potent and selective enzyme inhibitors. The landmark success of Celecoxib (Celebrex®), a diaryl-substituted pyrazole, validated this approach, establishing the pyrazole core as a premier template for developing safer and more effective anti-inflammatory agents.[2][5][6] This guide provides an in-depth exploration of the mechanisms, synthesis, and evaluation protocols for pyrazole compounds in the context of modern anti-inflammatory drug discovery.

## Part 1: Core Mechanism of Action of Anti-Inflammatory Pyrazoles

The therapeutic efficacy of pyrazole-based anti-inflammatory agents is primarily rooted in their ability to selectively inhibit the COX-2 enzyme. However, emerging research indicates that their mechanism extends to the modulation of other critical inflammatory signaling pathways.

### Selective Inhibition of Cyclooxygenase-2 (COX-2)

The central mechanism for leading pyrazole drugs like Celecoxib is the selective, reversible inhibition of COX-2.[2][5]

- **The COX Enzymes:** COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the stomach lining and maintaining platelet function, COX-2 is predominantly induced by inflammatory stimuli such as cytokines and growth factors.[2][8]
- **The Basis of Selectivity:** The active sites of COX-1 and COX-2 are nearly identical, but a critical difference exists. The substitution of an isoleucine in COX-1 with a smaller valine in COX-2 creates a larger, more accommodating side pocket in the COX-2 active site.[2] Diaryl-substituted pyrazoles, like Celecoxib, possess a characteristic polar side chain (e.g., a benzenesulfonamide group) that fits snugly into this hydrophilic side pocket.[2][6] This specific interaction anchors the molecule within the COX-2 active site, effectively blocking its function, while its bulk prevents it from binding efficiently to the narrower COX-1 active site. This structural nuance is the key to COX-2 selectivity, which theoretically reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[2][8]

[Click to download full resolution via product page](#)

Caption: COX Pathway Inhibition by Pyrazole Compounds.

## Modulation of NF-κB and Cytokine Signaling

Beyond direct enzyme inhibition, certain pyrazole derivatives have been shown to suppress inflammation by interfering with key transcription factors and the cytokines they regulate.[1][9]

- The NF-κB Pathway: Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response.[9][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Pro-inflammatory stimuli (like TNF-α or bacterial lipopolysaccharide - LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2 itself.[9][13]
- Pyrazole Intervention: Some pyrazole compounds can suppress the activation of the NF-κB pathway, although the exact mechanisms are still under investigation.[1] This suppression

prevents the downstream production of a broad spectrum of inflammatory mediators, contributing to a more comprehensive anti-inflammatory effect than COX-2 inhibition alone.



[Click to download full resolution via product page](#)

Caption: Potential Modulation of NF-κB Pathway by Pyrazoles.

## Part 2: Experimental Protocols for Synthesis and Evaluation

This section provides validated, step-by-step protocols for the synthesis and biological characterization of novel pyrazole compounds as anti-inflammatory agents.

### Synthesis Workflow: Representative Protocol for 1,3,5-Trisubstituted Pyrazoles

The Knorr pyrazole synthesis and related condensation reactions are robust and widely used methods to generate the pyrazole core.<sup>[1]</sup> Modern adaptations, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: General Workflow for Pyrazole Synthesis.

#### Protocol 1: Microwave-Assisted Synthesis of a Diaryl-Pyrazole Derivative

- Rationale: This protocol utilizes microwave energy to accelerate the cyclocondensation reaction, offering a significant time and energy advantage over traditional reflux methods.<sup>[1]</sup>
- Materials:
  - 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
  - 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 mmol)
  - Ethanol (5 mL)
  - Microwave synthesis vial (10 mL) with a magnetic stir bar

- Procedure:
  - Combine the  $\beta$ -diketone, hydrazine derivative, and ethanol in the microwave synthesis vial.
  - Seal the vial securely.
  - Place the vial in the cavity of a dedicated microwave synthesizer.
  - Irradiate the mixture at 120°C for 10-15 minutes at a power of 150 W.[\[1\]](#) Monitor reaction completion by Thin Layer Chromatography (TLC).
  - After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
  - Purify the resulting crude solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure diaryl-pyrazole product, analogous to Celecoxib.
  - Confirm the structure using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## In Vitro Evaluation Protocols

### Protocol 2: COX-1/COX-2 Inhibition Assay (Enzymatic)

- Principle: This assay quantifies the potency and selectivity of a test compound by measuring its ability to inhibit the enzymatic activity of purified COX-1 and COX-2 enzymes. Inhibition is determined by measuring the reduction in Prostaglandin E2 (PGE2) production.
- Materials:
  - Purified ovine COX-1 and human recombinant COX-2 enzymes.
  - Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  - Cofactors: Glutathione, Hematin.

- Arachidonic Acid (substrate).
- Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin).
- PGE2 ELISA kit.
- Procedure:
  - Prepare serial dilutions of the test compounds in DMSO.
  - In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to designated wells.
  - Add the test compounds or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
  - Initiate the enzymatic reaction by adding arachidonic acid.
  - Incubate for a defined period (e.g., 10 minutes) at 37°C.
  - Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
  - Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's protocol.
- Data Analysis:
  - Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.
  - Determine the COX-2 Selectivity Index (SI) as:  $SI = IC50(\text{COX-1}) / IC50(\text{COX-2})$ . A higher SI value indicates greater selectivity for COX-2.

#### Protocol 3: Cellular Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7 Macrophages)

- Principle: This assay assesses the anti-inflammatory effect of a compound in a cellular context. Murine macrophages (RAW 264.7) are stimulated with LPS, a potent inflammatory agent, to produce nitric oxide (NO) and pro-inflammatory cytokines. The ability of the test compound to inhibit this production is measured.[1]
- Materials:
  - RAW 264.7 macrophage cell line.
  - DMEM culture medium supplemented with 10% FBS and antibiotics.
  - Lipopolysaccharide (LPS) from *E. coli*.
  - Test pyrazole compounds.
  - Griess Reagent for NO measurement.
  - ELISA kits for TNF- $\alpha$  and IL-6.
- Procedure:
  - Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
  - Remove the medium and replace it with fresh medium containing various concentrations of the test pyrazole compounds. Incubate for 1 hour.
  - Stimulate the cells by adding LPS to a final concentration of 1  $\mu\text{g}/\text{mL}$  (excluding the negative control wells).
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - After incubation, carefully collect the cell culture supernatant for analysis.
  - NO Measurement: Mix an aliquot of the supernatant with an equal volume of Griess Reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

- Cytokine Measurement: Use specific ELISA kits to measure the concentrations of TNF- $\alpha$  and IL-6 in the supernatant, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of NO, TNF- $\alpha$ , and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine IC50 values where applicable.

## In Vivo Evaluation Protocol

### Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

- Principle: This is a classic and highly reproducible model for evaluating acute inflammation. Subplantar injection of carrageenan in the rat's hind paw elicits a biphasic inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema.[\[1\]](#)[\[14\]](#)
- Materials:
  - Male Wistar or Sprague-Dawley rats (150-200 g).
  - 1% (w/v) Carrageenan solution in sterile saline.
  - Test pyrazole compounds and a reference drug (e.g., Indomethacin, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  - Digital Plethysmometer.
- Procedure:
  - Fast the animals overnight with free access to water.
  - Divide the animals into groups (e.g., Vehicle Control, Reference Drug, Test Compound groups at various doses).
  - Measure the initial volume of the right hind paw of each rat using the plethysmometer ( $V_0$ ).
  - Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
- Measure the paw volume (V<sub>t</sub>) at 1, 2, 3, and 4 hours post-carrageenan injection.
- Data Analysis:
  - Calculate the edema volume (mL) at each time point: Edema = V<sub>t</sub> - V<sub>0</sub>.
  - Calculate the Percentage Inhibition of Edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [ (Edema\_control - Edema\_treated) / Edema\_control ] x 100

## Part 3: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison, enabling the identification of promising lead candidates.

Table 1: Representative Anti-Inflammatory Profile of Novel Pyrazole Compounds

| Compound ID  | COX-1 IC <sub>50</sub> (µM) | COX-2 IC <sub>50</sub> (µM) | COX-2 Selectivity Index (SI) | % Inhibition of Paw Edema (at 3h, 10 mg/kg) |
|--------------|-----------------------------|-----------------------------|------------------------------|---------------------------------------------|
| PZ-001       | 4.5                         | 0.02                        | 225                          | 75%                                         |
| PZ-002       | >100                        | 0.01                        | >10000                       | 80%                                         |
| PZ-003       | 15.2                        | 10.5                        | 1.4                          | 25%                                         |
| Celecoxib    | 7.7                         | 0.07                        | 110                          | 70%                                         |
| Indomethacin | 0.05                        | 0.95                        | 0.05                         | 55%                                         |

Data is hypothetical or compiled from literature sources for illustrative purposes.[\[1\]](#)[\[15\]](#)  
[\[16\]](#)

#### Interpretation:

- PZ-002 emerges as a highly promising lead. It demonstrates exceptional potency against COX-2 (IC<sub>50</sub> = 0.01 µM) and outstanding selectivity (SI >10000), surpassing even Celecoxib. This is strongly corroborated by its potent in vivo anti-inflammatory activity (80% edema inhibition).[\[1\]](#)
- PZ-001 is also a strong candidate, showing high potency and excellent selectivity, with proven in vivo efficacy.[\[1\]](#)[\[15\]](#)
- PZ-003 would likely be deprioritized. Its low selectivity index (1.4) suggests a mode of action similar to non-selective NSAIDs, and its in vivo activity is weak.

## Part 4: Conclusion and Future Directions

The pyrazole scaffold remains a cornerstone of modern anti-inflammatory drug discovery, primarily due to its proven ability to be chemically tailored for potent and selective COX-2

inhibition. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel pyrazole derivatives.

Future research is expanding beyond single-target inhibition. The versatility of the pyrazole core is being leveraged to design multi-target agents, such as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, which could offer a broader anti-inflammatory effect by simultaneously blocking both the prostaglandin and leukotriene pathways.<sup>[1][16]</sup> Furthermore, ongoing efforts focus on optimizing the pharmacokinetic profiles of pyrazole leads to improve bioavailability and reduce potential off-target effects, ensuring that this remarkable heterocycle continues to yield new generations of advanced anti-inflammatory therapeutics.

## References

- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [\[Link\]](#))
- Celecoxib - Wikipedia. (URL: [\[Link\]](#))
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cyclooxygenase inhibition assay and evalu
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [\[Link\]](#))
- NF-κB signaling in inflamm
- Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchG
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [\[Link\]](#))
- NF-κB: At the Borders of Autoimmunity and Inflamm
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: [\[Link\]](#))
- The Nuclear Factor NF-κB Pathway in Inflamm
- What is the mechanism of Celecoxib?
- Synthesis of Celecoxib and Structural Analogs- A Review - Ingenta Connect. (URL: [\[Link\]](#))
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2)
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed. (URL: [\[Link\]](#))
- Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. (URL: [\[Link\]](#))

- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Public
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [\[Link\]](#))
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- $\alpha$ , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. (URL: [\[Link\]](#))
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- $\alpha$ , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [\[Link\]](#))
- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar. (URL: [\[Link\]](#))
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [\[Link\]](#))
- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders - ResearchG
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (URL: [\[Link\]](#))
- NF- $\kappa$ B - Wikipedia. (URL: [\[Link\]](#))
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [\[Link\]](#))
- Pyrazoline derivatives and their docking interactions with COX-2.
- Structures of pyrazole derivatives with anti-inflammatory activity.
- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [\[Link\]](#))
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchG
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [\[Link\]](#))
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [\[Link\]](#))

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
- In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflamm
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
- Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. (URL: [Link])
- (PDF)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC - PubMed Central. (URL: [Link])
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchG

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 2. Celecoxib - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 6. [news-medical.net](https://news-medical.net) [news-medical.net]
- 7. ClinPGx [[clinpgrx.org](https://clinpgrx.org)]
- 8. What is the mechanism of Celecoxib? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 9. NF-κB signaling in inflammation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cyclooxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045589#application-of-pyrazole-compounds-in-anti-inflammatory-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)